2-(4-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone is a chemical compound that is commonly known as SCH-23390. It is a potent and selective dopamine D1 receptor antagonist that has been widely used in scientific research.
Wirkmechanismus
SCH-23390 acts as a potent and selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents dopamine from binding, thereby inhibiting the downstream signaling pathway. The blockade of dopamine D1 receptors by SCH-23390 has been shown to affect various physiological and behavioral processes, including locomotor activity, reward processing, and cognitive function.
Biochemical and physiological effects:
The blockade of dopamine D1 receptors by SCH-23390 has been shown to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the striatum, which is involved in reward processing and locomotor activity. The compound has also been shown to affect the levels of other neurotransmitters, including glutamate and GABA. In addition, SCH-23390 has been shown to affect gene expression and protein synthesis in the brain, which may contribute to its long-term effects on behavior.
Vorteile Und Einschränkungen Für Laborexperimente
SCH-23390 has several advantages as a research tool. It is a potent and selective dopamine D1 receptor antagonist, which allows for the specific manipulation of dopamine D1 receptors without affecting other dopamine receptor subtypes. The compound is also well-tolerated in animal models and has a low toxicity profile. However, the use of SCH-23390 has some limitations. The compound has a relatively short half-life, which may limit its use in long-term studies. In addition, the effects of SCH-23390 may be influenced by factors such as age, sex, and strain differences in animal models.
Zukünftige Richtungen
There are several future directions for research on SCH-23390. One area of interest is the role of dopamine D1 receptors in psychiatric disorders such as schizophrenia and bipolar disorder. The compound may also be useful in the development of novel therapeutic agents for the treatment of Parkinson's disease and drug addiction. In addition, further studies are needed to investigate the long-term effects of SCH-23390 on behavior and brain function.
Conclusion:
In conclusion, SCH-23390 is a potent and selective dopamine D1 receptor antagonist that has been widely used in scientific research. The compound has several advantages as a research tool, including its specificity and low toxicity profile. The use of SCH-23390 has provided valuable insights into the role of dopamine D1 receptors in various physiological and pathological processes. Further research is needed to fully understand the long-term effects of SCH-23390 on behavior and brain function and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of SCH-23390 involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-methylimidazole to form 4-(3-methylimidazol-4-yl)benzaldehyde. The intermediate is then reacted with 1-(4-piperidinyl)ethanone hydrochloride to form SCH-23390. The synthesis method has been well-established and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
SCH-23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the role of dopamine D1 receptors in learning and memory, drug addiction, schizophrenia, and Parkinson's disease. The compound has also been used in preclinical studies to evaluate the efficacy of novel therapeutic agents targeting dopamine D1 receptors.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-20-12-19-11-16(20)14-6-8-21(9-7-14)17(22)10-13-2-4-15(18)5-3-13/h2-5,11-12,14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFXXAVIRRWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.